4-chloro-5,6,7,8-tetrahydrophthalazin-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5,6,7,8-tetrahydrophthalazin-1-ol is a heterocyclic compound with significant interest in various fields of chemistry and pharmacology This compound features a phthalazine core, which is a bicyclic structure containing nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-5,6,7,8-tetrahydrophthalazin-1-ol typically involves the reaction of 4-chlorophthalic anhydride with hydrazine hydrate under controlled conditions. The reaction proceeds through the formation of an intermediate, which is subsequently cyclized to yield the desired product. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5,6,7,8-tetrahydrophthalazin-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed:
Oxidation: Formation of 4-chloro-5,6,7,8-tetrahydrophthalazin-1-one.
Reduction: Formation of 5,6,7,8-tetrahydrophthalazin-1-ol.
Substitution: Formation of various substituted phthalazine derivatives.
Scientific Research Applications
4-Chloro-5,6,7,8-tetrahydrophthalazin-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design, particularly for its activity against certain enzymes and receptors.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-chloro-5,6,7,8-tetrahydrophthalazin-1-ol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Phthalazine: The parent compound without the chlorine and hydroxyl substitutions.
4,5,6,7-Tetrahydrophthalazin-1-ol: Lacks the chlorine atom at position 4.
5,6,7,8-Tetrachlorophthalazin-1-ol: Contains multiple chlorine atoms, increasing its reactivity
Uniqueness: 4-Chloro-5,6,7,8-tetrahydrophthalazin-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a chlorine atom and a hydroxyl group allows for versatile chemical modifications and enhances its potential as a pharmacophore .
Properties
CAS No. |
89981-21-5 |
---|---|
Molecular Formula |
C8H9ClN2O |
Molecular Weight |
184.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.